Methyl 5-phenyl-3-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate
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Overview
Description
“Methyl 5-phenyl-3-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate” is a complex organic compound that contains a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains phenyl groups (ring structures derived from benzene), a sulfonyl group (a sulfur atom bonded to two oxygen atoms), and an acetamido group (derived from acetic acid and ammonia) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The phenyl, sulfonyl, and acetamido groups are likely attached to different carbon atoms on the thiophene ring.Chemical Reactions Analysis
Thiophene derivatives can participate in a variety of chemical reactions. For example, they can undergo electrophilic aromatic substitution reactions similar to benzene . The specific reactions that “Methyl 5-phenyl-3-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate” can undergo would depend on the specific locations of the substituent groups on the thiophene ring.Scientific Research Applications
- Thiophene derivatives, including the compound , have gained interest as potential biologically active molecules. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- The thiophene ring system enhances charge transport properties, making it valuable for constructing organic semiconductors .
- Thiophene derivatives find applications in industrial chemistry and material science as corrosion inhibitors. Their ability to protect metals from corrosion makes them relevant in various contexts .
- While not directly related to the compound mentioned, other thiophene derivatives exhibit photochromic behavior. These materials change color upon exposure to light, making them useful in optical devices and sensors .
- Researchers have developed photoredox-catalyzed cascade annulation methods using thiophene derivatives. These reactions lead to the synthesis of benzothiophenes and benzoselenophenes, which have potential applications in materials science and organic synthesis .
- Scientists have synthesized thiophene derivatives incorporating pyrazolone moieties. These hybrids exhibit interesting properties and may find applications in various fields .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Photochromic Materials
Cascade Annulation Reactions
Thiophene-Pyrazolone Hybrids
Future Directions
Thiophene derivatives are a topic of ongoing research due to their wide range of potential applications, particularly in the field of organic electronics . Future research may focus on developing new synthesis methods for thiophene derivatives, studying their properties, and exploring their potential applications.
properties
IUPAC Name |
methyl 3-[[2-(benzenesulfonyl)acetyl]amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S2/c1-26-20(23)19-16(12-17(27-19)14-8-4-2-5-9-14)21-18(22)13-28(24,25)15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMRGARTRIMKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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